Methyl-(1-propyl-1,2,3
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Overview
Description
Methyl-(1-propyl-1,2,3) is an organic compound that belongs to the class of alkyl groups It is characterized by the presence of a methyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(1-propyl-1,2,3) can be achieved through several methods. One common approach involves the Friedel-Crafts acylation followed by a Clemmensen reduction Another method involves the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound) typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction environments ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl-(1-propyl-1,2,3) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound) can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Methyl-(1-propyl-1,2,3) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: This compound) is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Methyl-(1-propyl-1,2,3) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in various biochemical pathways, influencing cellular processes and molecular interactions .
Comparison with Similar Compounds
Methyl-(1-propyl-1,2,3) can be compared with other similar compounds, such as:
Isopropyl (1-methylethyl): Similar in structure but with different branching.
Isobutyl (2-methylpropyl): Another branched alkyl group with distinct properties.
Sec-butyl (1-methylpropyl): Differently substituted butyl group.
Tert-butyl (1,1-dimethylethyl): Highly branched and sterically hindered.
These compounds share some structural similarities but differ in their chemical reactivity and applications, highlighting the uniqueness of this compound).
Properties
IUPAC Name |
N-methyl-1-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-3-8-16-9-4-5-13-10-12(11-15-2)6-7-14(13)16/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNMWFIWSGPSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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